molecular formula C9H18N2O4 B2726679 L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] CAS No. 587880-85-1

L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]

Cat. No.: B2726679
CAS No.: 587880-85-1
M. Wt: 218.253
InChI Key: CYXPUTDJQQPSNF-LURJTMIESA-N
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Description

L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is a derivative of L-Alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] typically involves the protection of the amino group of L-Alanine using a Boc group. One common method is to react 2,3-diaminopropionic acid with N-Cbz-iminoalcohol to obtain N-Cbz-2,3-diaminopropanol. The product is then reacted with N-Boc tert-butyl carbamate, and the imino alcohol is removed under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can result in the removal of the Boc group to produce free amines.

Scientific Research Applications

L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] has various applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. Once the desired modifications are made, the Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-dimethylamino-L-alanine: Similar in structure but with a dimethylamino group instead of a methylamino group.

    L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylamino)-, methyl ester: A methyl ester derivative of the compound.

Uniqueness

L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino] is unique due to its specific structure, which includes a Boc-protected amino group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

(2S)-2-amino-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11(4)5-6(10)7(12)13/h6H,5,10H2,1-4H3,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXPUTDJQQPSNF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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